molecular formula C28H32N8OS B10928796 2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]hydrazinecarbothioamide

2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]hydrazinecarbothioamide

Cat. No.: B10928796
M. Wt: 528.7 g/mol
InChI Key: YKCBWSISYQZXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,6-Dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-hydrazinecarbothioamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring multiple heterocyclic rings and functional groups, makes it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-hydrazinecarbothioamide typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-hydrazinecarbothioamide lies in its specific combination of functional groups and its potent inhibitory activity against TRKs. This makes it a promising candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C28H32N8OS

Molecular Weight

528.7 g/mol

IUPAC Name

1-[(3,6-dicyclopropyl-1-phenylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-[3-(3,5-dimethylpyrazol-1-yl)propyl]thiourea

InChI

InChI=1S/C28H32N8OS/c1-17-15-18(2)35(33-17)14-6-13-29-28(38)32-31-27(37)22-16-23(19-9-10-19)30-26-24(22)25(20-11-12-20)34-36(26)21-7-4-3-5-8-21/h3-5,7-8,15-16,19-20H,6,9-14H2,1-2H3,(H,31,37)(H2,29,32,38)

InChI Key

YKCBWSISYQZXDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCNC(=S)NNC(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C5CC5)C6CC6)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.